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Compound of Interest

Compound Name: T-1840383

Cat. No.: B15496051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
T-1840383 is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor

tyrosine kinases (RTKs). Primarily, it shows high inhibitory activity against c-Met (hepatocyte

growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

[1] The aberrant activation of the HGF/c-Met and VEGF/VEGFR signaling pathways is

implicated in numerous tumorigenic processes, including cell proliferation, survival, migration,

invasion, and angiogenesis. By dually targeting these pathways, T-1840383 presents a

promising therapeutic strategy for a variety of human cancers. These application notes provide

detailed in vitro assay protocols to characterize the activity of T-1840383.

Data Presentation: In Vitro Inhibitory Activity of T-
1840383
The inhibitory potency of T-1840383 against key oncogenic kinases has been quantified

through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are

summarized below.
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Target Kinase IC50 (nM) Assay Type

c-Met 1.9 Kinase Activity Assay

VEGFR-1 7.7 Kinase Activity Assay

VEGFR-2 2.2 Kinase Activity Assay

VEGFR-3 5.5 Kinase Activity Assay

Data sourced from

MedChemExpress.[1]

Signaling Pathway Overview
T-1840383 exerts its anti-tumor effects by blocking the phosphorylation and subsequent

activation of c-Met and VEGFRs. This inhibition disrupts downstream signaling cascades

critical for cancer cell growth and angiogenesis, primarily the PI3K/Akt and Ras/MAPK

pathways.
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Caption: T-1840383 inhibits c-Met and VEGFR, blocking downstream PI3K/Akt and Ras/MAPK

pathways.

Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of T-1840383 against a specific

kinase, such as c-Met or VEGFR-2. The assay measures the ability of the compound to inhibit

the phosphorylation of a substrate by the target kinase.

Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.

Materials:

Recombinant human c-Met or VEGFR-2 kinase

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

T-1840383

ATP

Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mg/ml BSA)

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

384-well white assay plates

Luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of T-1840383 in DMSO, typically starting

from 10 mM. Further dilute in kinase buffer to achieve the desired final concentrations for the

assay.
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Assay Plate Setup: Add 5 µL of the diluted T-1840383 or DMSO (vehicle control) to the wells

of a 384-well plate.

Kinase Reaction:

Prepare a 2X kinase/substrate solution in kinase buffer.

Add 10 µL of the 2X kinase/substrate solution to each well.

Prepare a 4X ATP solution. To initiate the kinase reaction, add 5 µL of 4X ATP solution to

each well. The final reaction volume is 20 µL.

Incubation: Incubate the plate at room temperature for 1 hour.

Detection:

Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™

Reagent. Incubate for 40 minutes at room temperature.

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

Analysis: Calculate the percent inhibition for each concentration of T-1840383 relative to the

vehicle control. Plot the percent inhibition against the log concentration of the compound and

fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability (MTT) Assay
This protocol is for assessing the effect of T-1840383 on the viability of cancer cells, such as

the c-Met amplified gastric cancer cell line MKN-45.

Workflow:

Caption: Workflow for assessing cell viability using the MTT assay after T-1840383 treatment.

Materials:
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MKN-45 human gastric cancer cell line

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

T-1840383

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

96-well cell culture plates

Spectrophotometer (plate reader)

Procedure:

Cell Seeding: Seed MKN-45 cells into a 96-well plate at a density of 5,000 to 10,000 cells

per well in 100 µL of culture medium.

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell

attachment.

Compound Treatment: Prepare serial dilutions of T-1840383 in culture medium. Remove the

old medium from the wells and add 100 µL of the medium containing the desired

concentrations of T-1840383 or vehicle control (DMSO).

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan

crystals.[2]

Incubation: Incubate the plate for at least 4 hours at 37°C in the incubator, or overnight at

room temperature in the dark.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability for each treatment condition relative to the

vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell

growth).

Western Blotting for Phospho-Kinase Levels
This protocol describes the detection of phosphorylation changes in c-Met and its downstream

effectors (Akt, ERK) in response to T-1840383 treatment in a relevant cell line, such as Human

Umbilical Vein Endothelial Cells (HUVECs), upon stimulation.

Workflow:
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1. Cell Treatment:
- Starve HUVECs

- Pre-treat with T-1840383
- Stimulate with VEGF

2. Cell Lysis:
- Wash with cold PBS

- Lyse cells on ice
- Quantify protein (BCA)

3. SDS-PAGE:
- Prepare lysates

- Load and run gel

4. Protein Transfer:
- Transfer proteins to

PVDF membrane

5. Immunoblotting:
- Block membrane (BSA)

- Incubate with Primary Ab
(e.g., p-VEGFR2, p-Akt)

6. Detection:
- Incubate with HRP-sec. Ab

- Add ECL substrate
- Image chemiluminescence

Click to download full resolution via product page

Caption: Western blotting workflow to analyze inhibition of protein phosphorylation by T-
1840383.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)
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Endothelial Cell Growth Medium

T-1840383

VEGF

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-phospho-Akt

(Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading

control (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

PVDF membrane

ECL (Enhanced Chemiluminescence) detection reagents

Procedure:

Cell Culture and Treatment:

Culture HUVECs to ~80% confluency.

Serum-starve the cells for 4-6 hours.

Pre-treat the cells with desired concentrations of T-1840383 or vehicle control for 1 hour.

Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-30 minutes.

Protein Extraction:

Wash cells twice with ice-cold PBS.

Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a

microcentrifuge tube.

Incubate on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer:

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate proteins by size on an SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.

Immunodetection:

Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered

Saline with 0.1% Tween-20).

Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight

at 4°C, diluted in 5% BSA/TBST according to the manufacturer's recommendation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times for 10 minutes each with TBST.

Signal Detection:

Apply ECL detection reagent to the membrane.

Capture the chemiluminescent signal using an imaging system.

Analysis: Quantify band intensities using image analysis software. Normalize the

phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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